

Check Availability & Pricing

# interference of strontium-90 in Radium-228 analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Radium-228 |           |
| Cat. No.:            | B1237267   | Get Quote |

# **Technical Support Center: Radium-228 Analysis**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Strontium-90 interference in **Radium-228** analysis. The information is tailored for researchers, scientists, and professionals in drug development engaged in radiochemical analysis.

# Frequently Asked Questions (FAQs)

Q1: Why does Strontium-90 interfere with Radium-228 analysis?

A1: Strontium-90 interferes with **Radium-228** analysis due to both chemical similarities and the nature of the radioactive decay products measured. Both radium and strontium are Group IIA alkaline earth metals, leading them to exhibit similar chemical behaviors during separation processes like co-precipitation with barium sulfate.[1] The primary issue arises because the common method for quantifying **Radium-228** involves measuring the beta emissions from its short-lived daughter product, Actinium-228.[2][3] Strontium-90 is also a beta emitter, and its daughter, Yttrium-90, is a high-energy beta emitter. If Strontium-90 is present in the sample, it can be inadvertently carried through the chemical separation process, leading to a combined measurement of beta activity from both Actinium-228 and the Strontium-90/Yttrium-90 pair. This results in a positive bias and an overestimation of the **Radium-228** concentration.[1][2]

Q2: What is the primary analytical method for **Radium-228** determination and where does the interference occur?

### Troubleshooting & Optimization





A2: The primary and most common analytical method for **Radium-228** is an indirect measurement. The radium isotopes in a sample are first collected and concentrated, typically by co-precipitation with barium and lead sulfate.[2] After a purification step, the sample is set aside for a specific period (e.g., 36 hours) to allow for the ingrowth of **Radium-228**'s daughter, Actinium-228, towards secular equilibrium.[1][2] Subsequently, Actinium-228 is chemically separated, often by precipitation with a yttrium carrier (e.g., yttrium oxalate or yttrium hydroxide), and its beta activity is measured using techniques like liquid scintillation counting or gas-flow proportional counting.[2][4][5] The measured activity of Actinium-228 is then used to calculate the initial activity of **Radium-228**.[3]

The interference from Strontium-90 can occur at the initial co-precipitation step, where its chemical similarity to radium and barium allows it to be carried into the precipitate.[1] If not removed in subsequent purification steps, the beta emissions from Sr-90 and its progeny Y-90 will be counted along with Ac-228, causing a positive bias.[2]

Q3: Can gamma spectrometry be used for **Radium-228** analysis to avoid this interference?

A3: Yes, gamma spectrometry is an alternative method for **Radium-228** determination. This technique measures the characteristic gamma rays emitted by the **Radium-228** progeny, Actinium-228 (e.g., at 911 keV), after reaching radioactive equilibrium.[6][7] This method can be less susceptible to interference from pure beta emitters like Strontium-90. However, gamma spectrometry has its own potential interferences from other gamma-emitting radionuclides present in the sample that may have gamma peaks at or near the same energy as Actinium-228.[8] Therefore, careful spectrum analysis and possibly radiochemical separation prior to counting are still necessary for complex samples.[8][9]

Q4: What are the common strategies to mitigate or eliminate Strontium-90 interference?

A4: Mitigating Strontium-90 interference requires specific chemical separation steps designed to remove strontium before the final measurement of Actinium-228. Common strategies include:

Nitrate Precipitation: Using concentrated or fuming nitric acid to precipitate strontium nitrate,
 which effectively separates it from calcium and other elements.[10][11]



- Chromate Precipitation: Separating barium and radium from strontium by precipitating barium and radium as chromates.[11]
- Extraction Chromatography: Employing specialized resins, such as those containing crown ethers (e.g., Sr Resin), which are highly selective for strontium and can efficiently remove it from the sample matrix.[12]
- Holdback Carriers: Adding stable strontium carrier to the sample at the beginning of the analysis. This helps to minimize the co-precipitation of radioactive Strontium-90 by isotopic dilution.[4]

# **Troubleshooting Guide**

Problem 1: Consistently high Radium-228 results in known low-level samples.

- Possible Cause: Positive bias from undetected Strontium-90 contamination.[1][2]
- Troubleshooting Steps:
  - Analyze Method Blanks: Process a reagent blank with the same procedure to ensure reagents and glassware are not contaminated.[2]
  - Incorporate Strontium Separation: If not already part of the protocol, introduce a specific separation step for strontium. Extraction chromatography using a strontium-selective resin is a highly effective option.[12]
  - Verify Carrier Performance: If using a stable strontium carrier, verify its concentration and ensure complete isotopic exchange with the sample's strontium. Check the efficiency of the subsequent precipitation steps (e.g., nitrate or chromate precipitation) for strontium removal.[11]
  - Alternative Measurement: If available, analyze a subset of samples using gamma spectrometry to confirm the Radium-228 levels, as this method is not affected by the pure beta emissions of Strontium-90.[6]

Problem 2: Poor reproducibility of **Radium-228** measurements.

Possible Cause: Inconsistent removal of Strontium-90 across different sample preparations.



#### Troubleshooting Steps:

- Standardize Separation Protocol: Ensure that all parameters of the strontium separation step (e.g., acid concentrations, resin volumes, flow rates, mixing times) are strictly controlled and consistently applied to all samples.[12]
- Evaluate Chemical Yield: The overall chemical yield for radium (often tracked with a barium carrier or Ba-133 tracer) can be affected by high levels of Group IIA elements.[1]
   [13] Inconsistent yields can lead to variable results. Ensure the yield correction is accurately applied.
- Matrix Effects: High concentrations of calcium or other alkaline earth metals in the sample matrix can compete with radium and strontium during separation, affecting the efficiency and reproducibility of their removal.[1] Consider a matrix-specific optimization of the separation protocol.

Problem 3: Chemical yield for the barium/radium carrier is unexpectedly high (>100%).

- Possible Cause: Co-precipitation of naturally occurring stable barium or strontium from the sample matrix along with the added carrier.[13]
- Troubleshooting Steps:
  - Measure Stable Ba/Sr: Analyze the raw sample matrix for its natural barium and strontium content using a technique like ICP-MS or ICP-AES.
  - Adjust Carrier Amount: If the native concentration is significant, adjust the amount of carrier added or account for the native amount in the final yield calculation.
  - Run a Blank without Carrier: To quantify the contribution from the sample matrix, process a sample aliquot without adding any barium carrier and measure the resulting precipitate mass.[11]

## **Quantitative Data Summary**

The following table summarizes key quantitative parameters relevant to the analysis of **Radium-228** and the mitigation of Strontium-90 interference.



| Parameter                                      | Typical<br>Value/Range | Significance  | Reference |
|--|------------------------|---|-----------|
| Required Detection<br>Limit (Ra-228)           | 1 pCi/L                | EPA requirement for drinking water analysis.  | [1]       |
| Max Contaminant<br>Level (Ra-226 + Ra-<br>228) | 5 pCi/L                | EPA regulatory limit for drinking water.  | [14]      |
| Ac-228 Ingrowth Time                           | ≥ 30-36 hours          | Time required for Ac-<br>228 to reach near<br>secular equilibrium<br>with Ra-228.                                     | [1][2]    |
| Sr Resin Adsorption<br>Capacity                | ~22.28 mg/g            | Maximum amount of strontium that can be adsorbed by the crown ether resin under optimal conditions.                   | [12]      |
| Radiochemical Yield<br>(Radium)                | 70% - 90%              | Typical recovery range for radium after co-precipitation and purification steps.                                      | [7]       |
| Decontamination Factor (from other nuclides)   | > 10 <sup>5</sup>      | High decontamination factors are achievable with robust separation methods, ensuring removal of interfering isotopes. | [4]       |

# **Experimental Protocols**

Methodology for Radium-228 Analysis in Water with Strontium-90 Separation

## Troubleshooting & Optimization





This protocol is a generalized procedure based on established methods like EPA 904.0, incorporating steps for strontium removal.

- Sample Preparation and Initial Precipitation:
  - To a 1-liter water sample, add a known amount of stable barium carrier and stable strontium carrier (as a holdback carrier).[4]
  - Acidify the sample and then adjust the pH to co-precipitate barium, radium, and strontium as sulfates by adding sulfuric acid.[2][13]
  - Separate the precipitate by centrifugation or filtration.
- Purification and Strontium Removal:
  - Dissolve the sulfate precipitate in an alkaline EDTA solution.[2]
  - Re-precipitate barium and radium sulfates by adjusting the pH with acetic acid, leaving a significant portion of the strontium in the solution.
  - Optional but Recommended: For high-risk samples, dissolve the precipitate again and pass it through a strontium-selective extraction chromatography column (e.g., Sr Resin) to ensure complete removal of Sr-90.[12]
- Actinium-228 Ingrowth:
  - Dissolve the purified barium/radium sulfate precipitate in alkaline EDTA. Note the exact date and time of this final purification step, as this marks the beginning of the Actinium-228 ingrowth period.[2]
  - Add yttrium carrier to the solution.[1]
  - Store the solution for at least 36 hours to allow for Ac-228 ingrowth.[1]
- Actinium-228 Separation and Measurement:
  - After the ingrowth period, precipitate yttrium hydroxide (carrying the Actinium-228) by adding sodium hydroxide. Note the time of precipitation, as this marks the end of ingrowth

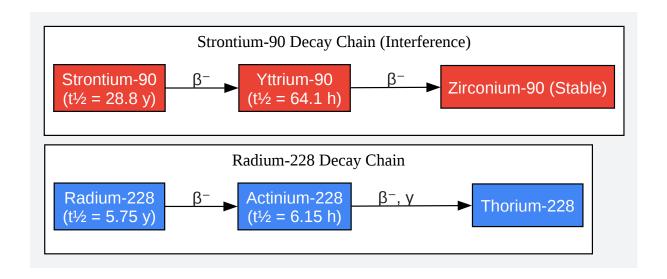


and the beginning of Ac-228 decay.[1][2]

- Purify the yttrium hydroxide precipitate by re-dissolving it in acid and re-precipitating it.[1]
- Convert the purified yttrium hydroxide to yttrium oxalate.[2]
- Transfer the yttrium oxalate precipitate to a planchet or mix with a scintillation cocktail.[15]
- Immediately measure the beta activity using a low-background proportional counter or a liquid scintillation counter.[15][16]
- Calculations:
  - Determine the chemical yield by measuring the recovery of the barium carrier.
  - Calculate the activity of Actinium-228, correcting for decay from the time of separation to the time of counting.
  - Use the decay-corrected Actinium-228 activity and the chemical yield to calculate the original Radium-228 concentration in the sample.

# **Visualizations**

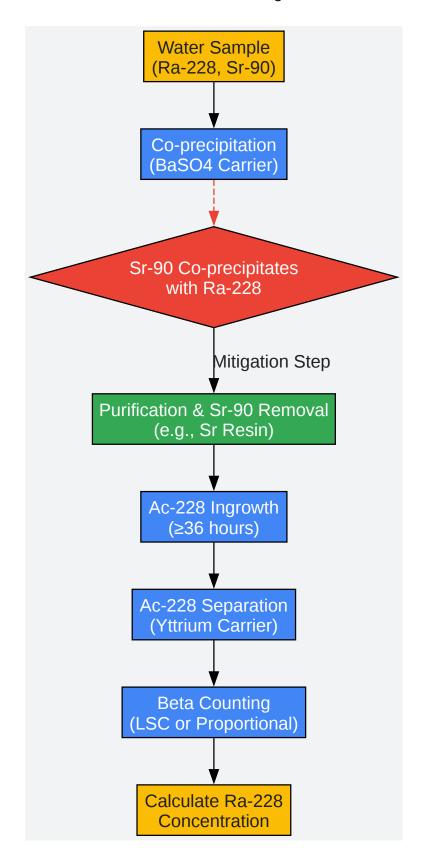
The following diagrams illustrate key conceptual and experimental workflows related to **Radium-228** analysis and Strontium-90 interference.





Click to download full resolution via product page

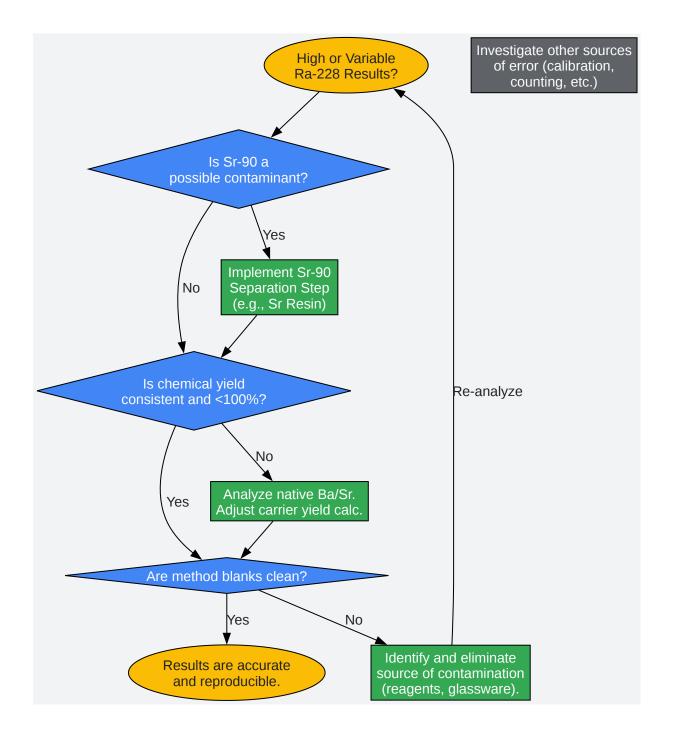
Caption: Decay chains of Radium-228 and the interfering Strontium-90.





Click to download full resolution via product page

Caption: Experimental workflow for Ra-228 analysis with Sr-90 mitigation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. epa.gov [epa.gov]
- 3. Radiochemical Analyses | Wisconsin State Laboratory of Hygiene [slh.wisc.edu]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. bundesumweltministerium.de [bundesumweltministerium.de]
- 6. bmuv.de [bmuv.de]
- 7. Validation of <sup>226</sup>Ra and <sup>228</sup>Ra Measurements in Water Samples Using Gamma Spectrometric Analysis [file.scirp.org]
- 8. bundesumweltministerium.de [bundesumweltministerium.de]
- 9. researchgate.net [researchgate.net]
- 10. irpa.net [irpa.net]
- 11. epa.gov [epa.gov]
- 12. mednexus.org [mednexus.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. epa.gov [epa.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. www-pub.iaea.org [www-pub.iaea.org]
- To cite this document: BenchChem. [interference of strontium-90 in Radium-228 analysis].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1237267#interference-of-strontium-90-in-radium-228-analysis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com